
butan-2-yl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sec-Butyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines The structure of this compound includes a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Métodos De Preparación
The synthesis of sec-Butyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through a multi-step synthetic route. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and an ammonium acetate to form the hexahydroquinoline core. The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
sec-Butyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
sec-Butyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology:
Industrial Applications: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of other complex organic molecules, which can be used in various industrial processes.
Mecanismo De Acción
The mechanism of action of sec-Butyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research.
Comparación Con Compuestos Similares
sec-Butyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
Hexahydroquinoline Derivatives: These compounds share the same core structure but differ in the substituents attached to the quinoline ring. The presence of different substituents can significantly impact their chemical properties and biological activities.
Quinoline Derivatives: Compounds with a quinoline core but lacking the hexahydro structure. These compounds may have different pharmacological profiles and applications.
Phenyl-substituted Compounds: Compounds with phenyl groups attached to various positions on the core structure
Propiedades
Número CAS |
5717-61-3 |
|---|---|
Fórmula molecular |
C29H33NO5 |
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
butan-2-yl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H33NO5/c1-6-17(2)35-29(32)25-18(3)30-22-15-20(19-11-8-7-9-12-19)16-23(31)27(22)26(25)21-13-10-14-24(33-4)28(21)34-5/h7-14,17,20,26,30H,6,15-16H2,1-5H3 |
Clave InChI |
UPKUJPCIYRQYEF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)OC)OC)C(=O)CC(C2)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


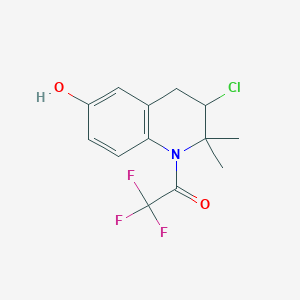
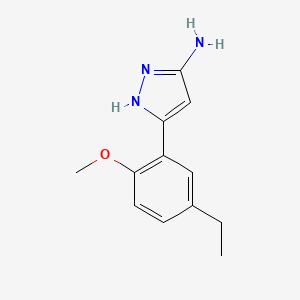
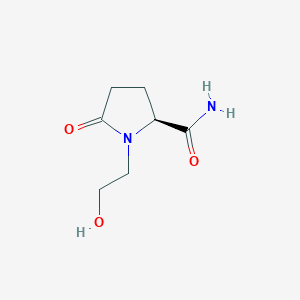
![Cis-8,9b-dimethyl-1,4,4a,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B15210065.png)
![[2-(3,5-Dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-5-yl]methanol](/img/structure/B15210067.png)

![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)
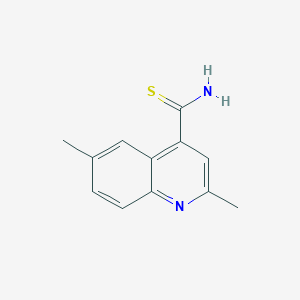
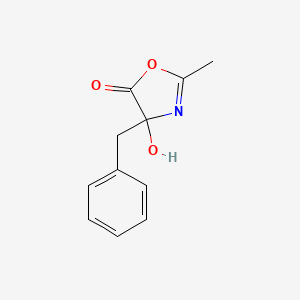
![2-Allylbenzo[d]isoxazol-3(2h)-one](/img/structure/B15210088.png)
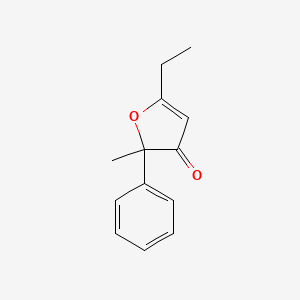
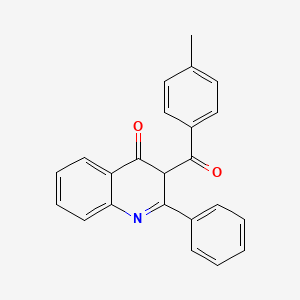
![Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15210113.png)
![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)
